2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETATE
Overview
Description
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETATE is a complex organic compound with a molecular formula of C18H18N6O6S5 . This compound is known for its unique structure, which includes both sulfonamide and pyrimidine moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETATE involves multiple steps. One common method includes the reaction of 4-(aminosulfonyl)aniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 4,6-dimethyl-2-thiopyrimidine under specific conditions . The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts such as potassium carbonate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control.
Scientific Research Applications
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit bacterial enzymes, making it effective as an antimicrobial agent. The pyrimidine moiety can interact with nucleic acids, potentially leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation, but these interactions highlight the compound’s potential in various therapeutic applications .
Comparison with Similar Compounds
Similar compounds include:
Sulfamethazine: Another sulfonamide with antimicrobial properties.
N-(3,4-DIMETHYLPHENYL)-2-((4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL)ACETAMIDE: Shares structural similarities but differs in specific functional groups.
2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl [(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetate: Similar in structure and used in related research applications.
Properties
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S2/c1-10-7-11(2)19-16(18-10)26-9-15(22)25-8-14(21)20-12-3-5-13(6-4-12)27(17,23)24/h3-7H,8-9H2,1-2H3,(H,20,21)(H2,17,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLADYYOMCEMLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367011 | |
Record name | 2-Oxo-2-(4-sulfamoylanilino)ethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-38-9 | |
Record name | 2-Oxo-2-(4-sulfamoylanilino)ethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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